molecular formula C27H29Cl2N5O2 B13970791 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 CAS No. 212391-64-5

2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64

Cat. No.: B13970791
CAS No.: 212391-64-5
M. Wt: 526.5 g/mol
InChI Key: VYSNYHPSOJCNIW-UHFFFAOYSA-N
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Description

2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including kinase inhibition and anticancer activities .

Preparation Methods

The synthesis of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can cyclize to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 involves its interaction with various molecular targets, particularly tyrosine kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are essential for cancer cell growth and survival . The exact pathways and molecular targets can vary depending on the specific derivative of the compound.

Comparison with Similar Compounds

2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 is unique due to its specific structure and biological activities. Similar compounds include other pyrido[2,3-d]pyrimidin-7-ones, which also exhibit kinase inhibition and anticancer properties . Some notable similar compounds are:

Properties

CAS No.

212391-64-5

Molecular Formula

C27H29Cl2N5O2

Molecular Weight

526.5 g/mol

IUPAC Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-ethylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C27H29Cl2N5O2/c1-4-33(5-2)14-15-36-20-12-10-19(11-13-20)31-27-30-17-18-16-21(24-22(28)8-7-9-23(24)29)26(35)34(6-3)25(18)32-27/h7-13,16-17H,4-6,14-15H2,1-3H3,(H,30,31,32)

InChI Key

VYSNYHPSOJCNIW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)OCCN(CC)CC

Origin of Product

United States

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